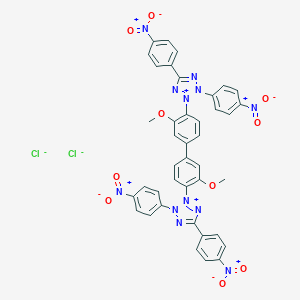
4-(Dimethylamino)benzonitrile
概述
描述
4-(Dimethylamino)benzonitrile is an organic compound with the molecular formula C₉H₁₀N₂. It is known for its unique photophysical properties, particularly its ability to exhibit dual fluorescence due to intramolecular charge transfer. This compound is extensively used in photophysical studies and has applications in various scientific fields.
作用机制
Target of Action
4-(Dimethylamino)benzonitrile (DMABN) is a compound that has been extensively used in photophysical studies . Its primary target is the excited-state potential energy curves for the amino group twist . This target plays a crucial role in the intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation .
Mode of Action
DMABN interacts with its targets through a process known as intramolecular charge transfer (ICT). Upon photo-excitation, there is a transfer of electron density from the dimethylamino group to the cyanophenyl moiety . This interaction leads to changes in the excited-state potential energy curves for the amino group twist .
Biochemical Pathways
The primary biochemical pathway affected by DMABN is the intramolecular charge transfer (ICT) pathway . The ICT process results in the appearance of dual fluorescence
Result of Action
The primary result of DMABN’s action is the appearance of dual fluorescence following the ICT process . This is a unique property that has made DMABN a valuable tool in photophysical studies .
Action Environment
The action, efficacy, and stability of DMABN can be influenced by various environmental factors. For instance, the presence of α- and ß-cyclodextrin (CD) has been shown to affect the steady state and time-resolved fluorescence and the triplet–triplet absorption of DMABN . Furthermore, the compound is reported to be very moisture sensitive , indicating that humidity could also impact its action and stability.
准备方法
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(Dimethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or other strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
4-(Dimethylamino)benzonitrile is widely used in scientific research due to its unique properties:
Chemistry: It is used in photophysical studies to investigate intramolecular charge transfer and dual fluorescence.
Biology: The compound is employed in studies related to fluorescence imaging and as a probe for studying biological systems.
Industry: It is used in the synthesis of various organic compounds and materials, including dyes and polymers.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzyl alcohol
- 4-(Methylamino)benzoic acid
Uniqueness
4-(Dimethylamino)benzonitrile is unique due to its ability to exhibit dual fluorescence, which is not commonly observed in similar compounds. This property makes it particularly valuable in photophysical studies and applications requiring precise fluorescence imaging and analysis.
属性
IUPAC Name |
4-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNQRQQBJIMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073255 | |
| Record name | Benzonitrile, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Cyano-N,N-dimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 4-Cyano-N,N-dimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1197-19-9 | |
| Record name | 4-(Dimethylamino)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)benzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYANO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8391XON0MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dual fluorescence and why does DMABN exhibit it?
A1: Dual fluorescence refers to the emission of light from two different excited states of a molecule. DMABN exhibits dual fluorescence due to an intramolecular charge transfer (ICT) reaction that occurs in the excited state. [] The molecule can emit from both a locally excited state (LE) and a charge transfer state (ICT), leading to two distinct fluorescence bands.
Q2: What is the nature of the ICT state in DMABN?
A2: The exact nature of the ICT state is still debated, with two main models proposed: Twisted ICT (TICT) [, ] and Planar ICT (PICT) []. TICT suggests the dimethylamino group rotates to become perpendicular to the benzene ring, leading to a highly polar structure. PICT proposes that the ICT state remains planar but with significant charge separation. Experimental and computational studies provide evidence for both models depending on the solvent and environmental conditions.
Q3: How fast is the ICT reaction in DMABN?
A4: The ICT reaction in DMABN is extremely fast, occurring on a picosecond to femtosecond timescale. [, , , ] The exact rate depends on factors like solvent polarity, temperature, and the presence of substituents on the aromatic ring.
Q4: What experimental techniques are used to study the ICT dynamics of DMABN?
A4: Several techniques are employed to study DMABN's ICT dynamics, including:
- Time-resolved fluorescence spectroscopy: Provides information about the kinetics of the LE and ICT states. [, ]
- Femtosecond transient absorption spectroscopy: Offers insights into the evolution of excited states and intermediates involved in the ICT process. [, , ]
- Femtosecond stimulated Raman spectroscopy (FSRS): Allows probing specific vibrational modes and their dynamics during the ICT reaction. [, ]
- Time-resolved infrared spectroscopy (TRIR): Monitors changes in vibrational frequencies associated with different electronic states, providing structural information. [, ]
Q5: What is the molecular formula and weight of DMABN?
A5: The molecular formula of DMABN is C9H10N2, and its molecular weight is 146.19 g/mol.
Q6: Are there computational studies on DMABN and what information do they provide?
A7: Yes, computational chemistry plays a vital role in understanding DMABN. Methods like density functional theory (DFT), [, , , ] coupled cluster (CC), [, ] and multireference configuration interaction (MRCI) [] are employed. These calculations provide information about:
- Excited state energies and potential energy surfaces: Helps understand the relative energies of the LE, ICT, and other relevant states. [, , ]
- Optimized geometries of different electronic states: Provides structural information about the LE, CT, and intermediates. [, , ]
- Vibrational frequencies: Aids in interpreting experimental vibrational spectra and understanding structural changes during the ICT process. [, , , ]
- Nonadiabatic couplings: Helps understand the efficiency of internal conversion and other nonradiative processes. [, ]
Q7: What is the role of the πσ* state in DMABN's photochemistry?
A8: Recent studies suggest the presence of a low-lying πσ* state in DMABN that may play a role in its excited-state dynamics. [, , ] This state is thought to be involved in the formation of the TICT state and may also contribute to the non-radiative decay pathways.
Q8: How do structural modifications affect the photochemistry of DMABN?
A9: Modifications to the DMABN structure, such as changing the alkyl groups on the amine or introducing substituents on the benzene ring, can significantly impact its photochemistry. [, , , , , ] These modifications can:
- Alter the energy gap between the LE and ICT states, affecting ICT efficiency. [, , , ]
- Influence the rate constants for the forward and backward ICT reactions. []
- Change the relative stability of the planar and twisted conformations. []
- Introduce new excited states and decay pathways. []
Q9: Are there any rigid analogs of DMABN and how do they compare?
A10: Yes, rigid analogs like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have been synthesized to study the ICT reaction in a constrained environment. [, ] These analogs exhibit faster and more homogeneous ICT dynamics compared to DMABN, likely due to the restricted conformational flexibility. []
Q10: What are some potential applications of DMABN and its derivatives?
A10: DMABN's unique photophysical properties make it and its derivatives promising candidates for various applications, including:
- Fluorescent probes: The sensitivity of its fluorescence to the surrounding environment makes DMABN useful as a molecular probe for studying microenvironments like micelles, polymers, and biological systems. []
- Nonlinear optical materials: DMABN derivatives with large hyperpolarizabilities have potential applications in nonlinear optics. []
- Photoinitiators: DMABN can act as a coinitiator in photopolymerization reactions under visible light. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B74153.png)












